molecular formula C11H9ClFNO B13208187 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole

5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole

Katalognummer: B13208187
Molekulargewicht: 225.64 g/mol
InChI-Schlüssel: XZEUHUIHPPAYMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a fluorophenyl group, and a methyl group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with chloroacetic acid and methylamine to form an intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring or other functional groups can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an amine derivative, while oxidation of the oxazole ring can produce an oxazole oxide.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The oxazole ring and the fluorophenyl group can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to the compound’s overall activity. The chloromethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-(Bromomethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole: The bromine atom can influence the compound’s reactivity and the types of reactions it undergoes.

    5-(Chloromethyl)-2-(4-methylphenyl)-4-methyl-1,3-oxazole: The presence of a methyl group instead of a fluorine atom can alter the compound’s electronic properties and interactions.

Uniqueness

5-(Chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H9ClFNO

Molekulargewicht

225.64 g/mol

IUPAC-Name

5-(chloromethyl)-2-(4-fluorophenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3

InChI-Schlüssel

XZEUHUIHPPAYMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)F)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.